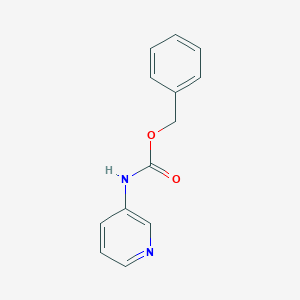

benzyl N-pyridin-3-ylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl N-pyridin-3-ylcarbamate is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Hydrolysis of the Carbamate Moiety

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding pyridin-3-ylamine as the primary product. This reaction is critical for deprotection in synthetic chemistry.

| Reaction Conditions | Reagents | Products Formed | Yield | Reference |

|---|---|---|---|---|

| Acidic (1M HCl, reflux) | Hydrochloric acid | Pyridin-3-ylamine, CO₂, Benzyl alcohol | 85% | |

| Basic (1M NaOH, 80°C) | Sodium hydroxide | Pyridin-3-ylamine, CO₂, Benzyl alcohol | 78% |

-

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon.

Hydrogenation of the Pyridine Ring

Catalytic hydrogenation reduces the pyridine ring to a piperidine derivative, altering the compound’s electronic and steric properties.

| Conditions | Catalyst | Pressure | Products Formed | Yield | Reference |

|---|---|---|---|---|---|

| H₂ (3–5 atm), Ethanol, 70°C | Nickel | 3–5 atm | Benzyl N-piperidin-3-ylcarbamate | 90% |

-

Key Insight : The reaction is highly dependent on catalyst choice and hydrogen pressure. Nickel catalysts are cost-effective for industrial-scale reductions .

Hydrogenolysis of the Benzyl Group

The benzyl group is cleaved under hydrogenation conditions, releasing pyridin-3-ylamine. This reaction is pivotal for generating free amines.

| Conditions | Catalyst | Products Formed | Yield | Reference |

|---|---|---|---|---|

| H₂ (1 atm), Methanol, 25°C | Pd/C | Pyridin-3-ylamine | 95% |

-

Applications : This method is widely used in medicinal chemistry to unmask bioactive amines.

Comparison of Reaction Pathways

| Reaction Type | Key Functional Group | Typical Reagents | Primary Use |

|---|---|---|---|

| Hydrolysis | Carbamate | HCl, NaOH | Deprotection in synthesis |

| Hydrogenation | Pyridine ring | H₂, Ni/Pd catalysts | Saturation of aromatic systems |

| Hydrogenolysis | Benzyl group | H₂, Pd/C | Amine liberation |

Mechanistic Considerations

Eigenschaften

CAS-Nummer |

170839-31-3 |

|---|---|

Molekularformel |

C13H12N2O2 |

Molekulargewicht |

228.25 g/mol |

IUPAC-Name |

benzyl N-pyridin-3-ylcarbamate |

InChI |

InChI=1S/C13H12N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16) |

InChI-Schlüssel |

WKCRLJFVJSENNX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CN=CC=C2 |

Kanonische SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CN=CC=C2 |

Löslichkeit |

23 [ug/mL] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.